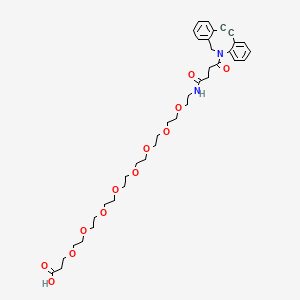

DBCO-PEG8-acid

Description

Propriétés

Formule moléculaire |

C38H52N2O12 |

|---|---|

Poids moléculaire |

728.8 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C38H52N2O12/c41-36(11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40)39-14-16-46-18-20-48-22-24-50-26-28-52-30-29-51-27-25-49-23-21-47-19-17-45-15-13-38(43)44/h1-8H,11-31H2,(H,39,41)(H,43,44) |

Clé InChI |

RDPHILIVZGITGY-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DBCO-PEG8-acid |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of DBCO-PEG8-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for the bifunctional linker, DBCO-PEG8-acid. This reagent is a cornerstone in the field of bioconjugation, enabling the seamless connection of molecules through two distinct and highly efficient chemical reactions.

Core Principles and Mechanism of Action

This compound is a heterobifunctional linker composed of three key components: a Dibenzocyclooctyne (DBCO) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal carboxylic acid. This molecular architecture allows for a two-step sequential or orthogonal conjugation strategy.

-

DBCO Group for Copper-Free Click Chemistry: The DBCO moiety is the reactive handle for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," prized for its high efficiency, rapid kinetics, and bioorthogonality.[1] Unlike other click reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biological samples.[2][3] The inherent ring strain of the cyclooctyne (B158145) drives the reaction forward with azide-functionalized molecules to form a stable triazole linkage.[4]

-

Carboxylic Acid for Amide Coupling: The terminal carboxylic acid provides a versatile anchor point for conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified surfaces.[5] This reaction is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxylic acid, which then reacts with NHS to form a semi-stable NHS ester. This activated intermediate readily reacts with a primary amine to form a stable amide bond.

-

PEG8 Spacer: The eight-unit polyethylene glycol chain serves multiple purposes. It significantly enhances the water solubility of the linker and the resulting conjugate. Furthermore, the flexible and hydrophilic PEG spacer reduces steric hindrance between the conjugated molecules and can help to minimize aggregation.

The dual reactivity of this compound allows for the precise and controlled assembly of complex biomolecular structures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.

Quantitative Data Summary

The efficiency of conjugations using this compound is influenced by reaction conditions and the properties of the molecules being conjugated. Below is a summary of key quantitative data related to the two reactive ends of the molecule.

Table 1: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO

| Reactant Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent System | Reference |

| DBCO with Benzyl Azide | ~0.11 - 0.14 | CDCl₃ / Acetonitrile | |

| DBCO with C28 (iminosydnone) | 1.47 | 80% DMSO in PBS | |

| DBCO with C28 (iminosydnone) | 3.15 | 20% DMSO in PBS |

Note: Reaction rates can be influenced by solvent and the electronic properties of the azide.

Table 2: Recommended Molar Ratios for Conjugation Reactions

| Reaction Type | Molar Excess of DBCO-Linker | Key Considerations | Reference |

| Amide Coupling (Protein Labeling) | 20-30 fold molar excess of DBCO-NHS ester to antibody | To achieve sufficient labeling. Excess unreacted linker is removed via purification. | |

| SPAAC (Click Reaction) | 1.5 - 3 fold molar excess of DBCO-labeled molecule to azide-labeled molecule | A modest excess is typically sufficient due to the high efficiency of the reaction. | |

| SPAAC (Click Reaction) | >5-10 fold molar excess of DBCO-NHS to antibody | Higher ratios can lead to protein/reagent precipitation. |

Experimental Protocols

The following protocols provide a general framework for using this compound in a two-step conjugation workflow. Optimization may be required for specific applications.

Protocol 1: Amide Coupling to an Amine-Containing Protein

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a protein.

Materials:

-

This compound

-

Amine-containing protein (e.g., antibody)

-

Activation Buffer: 0.1 M MES, pH 4.5 - 6.0

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2 - 7.5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

-

Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.

-

-

Conjugation to Protein:

-

Immediately add the activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Remove the excess, unreacted DBCO linker and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.

-

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-labeled protein (from Protocol 1) and an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein

-

Azide-functionalized molecule

-

Reaction Buffer: PBS, pH 7.0 - 7.4

-

Purification equipment (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Reactants:

-

Dissolve the DBCO-labeled protein and the azide-functionalized molecule in the Reaction Buffer. Ensure the buffer is free of sodium azide, as it will compete with the azide-labeled molecule.

-

-

Click Reaction:

-

Combine the DBCO-labeled protein and the azide-functionalized molecule in the Reaction Buffer. A 1.5 to 3-fold molar excess of the DBCO-labeled molecule to the azide-labeled molecule is a common starting point.

-

Incubate the reaction for 2 to 12 hours at room temperature or 4°C. For larger molecules or to improve efficiency, the reaction time can be extended to 24 hours, and the temperature can be increased up to 37°C.

-

-

Purification:

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove any unreacted starting materials.

-

Visualizations

Diagram 1: Mechanism of Amide Coupling

Caption: Amide bond formation via EDC/NHS activation of this compound.

Diagram 2: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: Copper-free click chemistry reaction between a DBCO and an azide.

Diagram 3: General Experimental Workflow

Caption: A typical two-step bioconjugation workflow using this compound.

References

An In-depth Technical Guide to DBCO-PEG8-acid: Properties, Solubility, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, solubility characteristics, and practical applications of DBCO-PEG8-acid, a key reagent in the field of bioconjugation and drug development. The information presented herein is intended to support researchers in designing and executing robust experimental strategies involving copper-free click chemistry.

Core Properties of this compound

This compound is a bifunctional linker that incorporates a dibenzocyclooctyne (DBCO) group, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal carboxylic acid. This unique combination of functional moieties makes it a versatile tool for covalently linking molecules through two distinct chemical reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and amide bond formation. The DBCO group participates in highly efficient and bioorthogonal copper-free click chemistry with azide-containing molecules, while the carboxylic acid can be activated to react with primary amines.[1] The PEG8 spacer enhances the solubility of the molecule, particularly in aqueous environments, and reduces steric hindrance during conjugation.[2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental planning and execution.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₈H₅₂N₂O₁₂ | [2] |

| Molecular Weight | 728.8 g/mol | [2] |

| Purity | Typically ≥95% or 98% | |

| Appearance | Off-white solid or viscous liquid | |

| Storage Conditions | -20°C, protected from light and moisture |

Solubility

The solubility of this compound is a critical factor for its application in various experimental settings. While precise quantitative solubility data (e.g., mg/mL) is not consistently reported in publicly available literature, the general solubility characteristics are well-established. The presence of the hydrophilic PEG8 spacer significantly improves its water solubility compared to non-PEGylated DBCO analogs. For many applications, it is recommended to first dissolve this compound in a water-miscible organic solvent before dilution into an aqueous reaction buffer.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Aqueous Buffers (e.g., PBS) | Soluble | |

| Ethanol/Water Mixtures | Soluble |

Experimental Protocols

The following sections provide detailed methodologies for the two primary reaction types involving this compound: amide bond formation via the carboxylic acid and copper-free click chemistry via the DBCO group.

Activation of Carboxylic Acid and Amine Coupling

This protocol describes the conjugation of this compound to a biomolecule containing primary amines (e.g., lysine (B10760008) residues in a protein) through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid using carbodiimide (B86325) chemistry with EDC and NHS (or its water-soluble analog, Sulfo-NHS).

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody, protein)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2 - 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

Prepare the amine-containing biomolecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

-

Add a 1.2- to 1.5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes to generate the activated NHS ester.

-

-

Conjugation to the Amine-Containing Biomolecule:

-

Add the activated this compound solution to the biomolecule solution. The molar excess of the DBCO reagent will depend on the biomolecule and the desired degree of labeling; a 10- to 20-fold molar excess is a common starting point.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove the excess, unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the general steps for the copper-free click reaction between a DBCO-functionalized biomolecule (prepared as described in section 2.1) and an azide-containing molecule.

Materials:

-

DBCO-functionalized biomolecule

-

Azide-containing molecule (e.g., fluorescent probe, drug molecule, biotin-azide)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Note: Do not use buffers containing sodium azide.

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in the Reaction Buffer.

-

Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 10-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at approximately 310 nm.

-

-

Purification (if necessary):

-

If the azide-containing molecule is in large excess or needs to be removed for downstream applications, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.

-

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its use in bioconjugation.

Chemical Structure of this compound

General Experimental Workflow for Bioconjugation

Conceptual Pathway for Antibody-Drug Conjugate (ADC) Synthesis

References

An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper-free click chemistry, with a specific focus on the use of Dibenzocyclooctyne (DBCO) linkers. This powerful bioconjugation technique has become an indispensable tool in chemical biology, drug development, and materials science due to its high efficiency, specificity, and biocompatibility.

Core Principles: The Power of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At the heart of copper-free click chemistry lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1][2] This reaction is a type of Huisgen 1,3-dipolar cycloaddition between a strained cyclooctyne, such as DBCO, and an azide (B81097).[1] The key to this reaction's success is the high ring strain of the cyclooctyne. This inherent strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][2] This is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC ideal for applications in living systems.

The bioorthogonal nature of SPAAC is another critical feature; the DBCO and azide functional groups are largely unreactive with native biological molecules, ensuring that the ligation is highly specific to the intended targets. The reaction results in the formation of a stable triazole linkage.

The DBCO Linker: A Key Enabler of Copper-Free Click Chemistry

Dibenzocyclooctyne (DBCO) is one of the most widely used strained alkynes for SPAAC. Its popularity stems from a combination of high reactivity, stability, and ease of incorporation into various molecules. DBCO's reactivity is a direct result of its significant ring strain.

Advantages of DBCO Linkers:

-

Biocompatibility: The absence of a copper catalyst makes DBCO-mediated SPAAC non-toxic and suitable for in vivo and live-cell applications.

-

Rapid Kinetics: The reaction between DBCO and azides is exceptionally fast, with some reactions proceeding to completion in minutes.

-

High Specificity and Bioorthogonality: DBCO and azides react selectively with each other, even in the complex environment of a cell lysate, without cross-reactivity with other functional groups like amines and thiols.

-

Stability: Both DBCO and azide-modified biomolecules exhibit good stability, allowing for storage before conjugation. However, it's noted that the reactivity of DBCO can decrease over time.

Quantitative Data for DBCO-Mediated Reactions

The efficiency of SPAAC reactions with DBCO linkers is influenced by several factors, including the reactants, solvent, and temperature. The following tables summarize key quantitative data to guide experimental design and optimization.

Table 1: Second-Order Rate Constants for DBCO Reactions

| Reactants | Rate Constant (k₂) | Conditions | Source(s) |

| DBCO with Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | |

| DBCO with Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) |

Table 2: Typical Reaction Parameters for DBCO Conjugation

| Parameter | Value | Conditions | Source(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | |

| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C |

Visualizing the Chemistry and Workflow

To further elucidate the principles and practical application of DBCO-mediated copper-free click chemistry, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow.

References

The Pivotal Role of the PEG8 Spacer in DBCO Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of bioconjugation, diagnostics, and targeted therapeutics, the precise engineering of molecular linkers is paramount. Among the diverse array of chemical tools available, dibenzocyclooctyne (DBCO) reagents have become indispensable for their role in copper-free click chemistry. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, particularly an eight-unit PEG (PEG8), into the DBCO scaffold, has emerged as a critical design element that significantly enhances the performance of these reagents. This technical guide provides a comprehensive overview of the multifaceted role of the PEG8 spacer in DBCO reagents, supported by comparative data, detailed experimental protocols, and logical workflows.

Core Principles: The Function of the PEG8 Spacer

The integration of a PEG8 spacer into DBCO reagents is a strategic choice to overcome the inherent challenges associated with the hydrophobicity and steric bulk of many biomolecules and payloads. The primary advantages conferred by the PEG8 spacer are detailed below.

Enhanced Aqueous Solubility

A major hurdle in bioconjugation is the poor solubility of many small molecule drugs and linkers in aqueous buffers, which can lead to aggregation and reduced reaction efficiency. The hydrophilic nature of the PEG8 spacer significantly improves the water solubility of DBCO reagents and the resulting conjugates. This is particularly crucial in the development of antibody-drug conjugates (ADCs), where hydrophobic payloads can induce aggregation and hasten plasma clearance.[1]

Reduction of Steric Hindrance

The flexible and extended nature of the PEG8 spacer arm provides a physical separation between the conjugated molecules, thereby minimizing steric hindrance.[2] This spatial separation ensures that the binding affinity and biological activity of the biomolecule, such as an antibody, are not compromised by the attached payload. Furthermore, it allows the DBCO group greater access to its azide-containing reaction partner, potentially leading to improved reaction kinetics.[3]

Improved Pharmacokinetics and Biocompatibility

In the context of drug development, particularly for ADCs, the PEG8 spacer plays a crucial role in modulating the pharmacokinetic properties of the conjugate. PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can lead to a longer circulation half-life and reduced clearance.[1] The biocompatible nature of PEG also helps to minimize the immunogenicity of the conjugate.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters influenced by the presence and length of a PEG spacer in DBCO reagents. The data is synthesized from various sources to provide a comparative overview.

| Feature | Non-PEGylated DBCO | DBCO-PEG4 | DBCO-PEG8 |

| Relative Aqueous Solubility | Low | Moderate | High |

| Susceptibility to Aggregation | High | Moderate | Low |

| Steric Hindrance | High | Moderate | Low |

| Relative Reaction Kinetics | Slower | Faster | Potentially Faster |

| Impact on Pharmacokinetics | Shorter Half-life | Improved Half-life | Optimized Half-life |

Table 1: Comparative Properties of DBCO Reagents. This table provides a qualitative and comparative summary of the impact of PEG4 and PEG8 spacers on the physicochemical and pharmacokinetic properties of DBCO reagents.

| Parameter | DBCO-NHCO-PEG4-acid | Longer Chain DBCO-PEG |

| Solubility in Aqueous Buffers | Up to 1.5 mM (for NHS ester)[4] | Generally higher than shorter chains |

| Solubility in Organic Solvents (DMSO, DMF) | Soluble | Soluble |

| Relative Stability in Aqueous Solution | Can degrade over time; fresh solutions recommended | Generally stable; long-term storage at -20°C recommended |

Table 2: Solubility and Stability of DBCO-PEG-Acid Linkers. This table presents available quantitative and qualitative data on the solubility and stability of DBCO reagents with PEG spacers of varying lengths. It is important to note that direct, side-by-side quantitative comparisons are not always available in the literature, and these values are compiled from different sources.

Experimental Protocols

The following are detailed methodologies for key experiments involving DBCO-PEG8 reagents.

Protocol for Antibody Conjugation using DBCO-PEG8-NHS Ester

This protocol describes the two-step process of labeling an antibody with a DBCO-PEG8-NHS ester followed by copper-free click chemistry with an azide-containing molecule.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG8-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Azide-modified molecule (e.g., a cytotoxic drug or fluorescent dye)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns (7k MWCO)

-

Reaction tubes

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of DBCO-PEG8-NHS Ester to room temperature before opening.

-

Prepare a 10 mM stock solution of DBCO-PEG8-NHS Ester in anhydrous DMSO or DMF immediately before use.

-

Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer.

-

-

Antibody Labeling with DBCO-PEG8-NHS Ester:

-

Add a 10- to 20-fold molar excess of the DBCO-PEG8-NHS Ester stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours on ice with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.

-

Remove excess, unreacted DBCO-PEG8-NHS Ester using a spin desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's protocol.

-

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

-

To the purified DBCO-labeled antibody, add the azide-containing molecule. A 2- to 4-fold molar excess of the azide (B81097) molecule over the antibody is recommended.

-

Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.

-

-

Final Purification:

-

Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove the excess azide-containing molecule.

-

Protocol for Determining Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. The following protocol outlines a common method for its determination using UV-Vis spectrophotometry.

Materials:

-

Purified ADC sample

-

Unconjugated antibody (control)

-

Small molecule drug (control)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine Molar Extinction Coefficients:

-

Measure the absorbance of the unconjugated antibody and the small molecule drug at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).

-

Calculate the molar extinction coefficients (ε) for the antibody and the drug at both wavelengths.

-

-

Measure ADC Absorbance:

-

Measure the absorbance of the purified ADC sample at 280 nm and λmax.

-

-

Calculate DAR:

-

The concentrations of the antibody and the drug in the ADC sample can be calculated using the following equations based on the Beer-Lambert law:

-

A(280) = ε(Ab, 280) * C(Ab) + ε(Drug, 280) * C(Drug)

-

A(λmax) = ε(Ab, λmax) * C(Ab) + ε(Drug, λmax) * C(Drug)

-

-

Solve the system of two linear equations for C(Ab) and C(Drug).

-

The DAR is the molar ratio of the drug to the antibody: DAR = C(Drug) / C(Ab).

-

Protocol for In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing target cancer cells.

Materials:

-

Target antigen-positive cancer cell line

-

Antigen-negative cancer cell line (control)

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC constructs

-

Unconjugated antibody (control)

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, the unconjugated antibody, and a free drug control in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test articles. Include untreated cells as a control.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) value for each compound using a suitable software package.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of DBCO-PEG8 reagents.

Caption: Experimental workflow for the two-step bioconjugation using DBCO-PEG8-NHS Ester.

Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).

Conclusion

The PEG8 spacer is a critical component in the design of modern DBCO reagents, offering significant advantages in terms of solubility, steric hindrance, and pharmacokinetic properties. For researchers and drug development professionals, the selection of a DBCO reagent equipped with a PEG8 spacer can lead to more robust and reproducible bioconjugation outcomes, and ultimately, to the development of more effective and safer targeted therapies and diagnostic agents. The experimental protocols and workflows provided in this guide offer a practical framework for the successful implementation of these powerful chemical tools.

References

An In-depth Technical Guide to DBCO-PEG8-acid for Beginners in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Poly(ethylene glycol)8-acid (DBCO-PEG8-acid), a heterobifunctional linker that has become an indispensable tool in the field of bioconjugation. By leveraging the principles of copper-free click chemistry, this reagent offers a robust and biocompatible method for the precise and stable covalent modification of biomolecules. This guide will delve into its core properties, provide detailed experimental protocols, and illustrate its application in studying cellular signaling pathways.

Core Concepts: Structure and Functionality of this compound

This compound is a versatile molecule composed of three key functional components, each contributing to its utility in bioconjugation:

-

Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the cornerstone of copper-free click chemistry, enabling rapid and specific covalent bond formation without the need for a cytotoxic copper catalyst. This bioorthogonal reaction can proceed efficiently within complex biological systems without interfering with native biochemical processes.[1][2]

-

Poly(ethylene glycol) (PEG8) Spacer: The eight-unit polyethylene (B3416737) glycol chain acts as a hydrophilic spacer. This PEG linker enhances the water solubility of the molecule and its subsequent conjugates, which is particularly beneficial when working with hydrophobic biomolecules.[3] It also reduces aggregation and minimizes steric hindrance between the conjugated molecules.[3]

-

Carboxylic Acid (-COOH): This terminal functional group provides a versatile handle for conjugation. It can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[3]

This trifunctional design makes this compound an ideal linker for a two-step conjugation strategy, enabling the attachment of a wide array of molecules, such as drugs, fluorescent dyes, or other biomolecules, to a target protein or cell surface.

Data Presentation: Physicochemical and Reactivity Data

The following tables summarize the key quantitative properties of this compound and its reactivity in bioconjugation reactions.

| Property | Value |

| Chemical Formula | C₃₈H₅₂N₂O₁₂ |

| Molecular Weight | 728.84 g/mol |

| Purity | Typically ≥95% (determined by HPLC) |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM |

| Storage Conditions | Store at -20°C, desiccated and protected from light |

Table 1: Physicochemical Properties of this compound

| Parameter | Value |

| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Second-Order Rate Constant (k₂) | Typically in the range of 10⁻² to 1 M⁻¹s⁻¹ for DBCO derivatives with azides. The specific rate is influenced by solvent, pH, and the electronic properties of the azide (B81097). |

| Reaction Conditions | Mild, aqueous conditions. Typically performed at room temperature (20-25°C) or 37°C. The reaction is efficient over a broad pH range (typically pH 4-10). |

| Stability of DBCO Moiety | The DBCO group is generally stable under physiological conditions but can be susceptible to degradation in the presence of strong oxidizing agents. In the presence of Glutathione (GSH), the half-life of a DBCO-azide conjugate is approximately 71 minutes. In immune phagocytes, approximately 36% degradation of DBCO has been observed after 24 hours. |

Table 2: Reactivity and Stability Data for DBCO in Copper-Free Click Chemistry

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: the activation of its carboxylic acid for conjugation to an amine-containing molecule, followed by the copper-free click chemistry reaction with an azide-containing molecule.

Protocol for EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol describes the steps to conjugate this compound to a protein (e.g., an antibody) via its primary amine groups.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein to be conjugated (in an amine-free buffer)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer (e.g., 0.1 M MES, pH 6.0).

-

-

Activation of this compound:

-

In a microcentrifuge tube, mix the this compound stock solution with the activation buffer.

-

Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the reactive NHS ester.

-

-

Conjugation to the Protein:

-

Add the freshly activated DBCO-NHS ester solution to the protein solution (typically 1-10 mg/mL in a buffer like PBS, pH 7.4). A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the DBCO-conjugated Protein:

-

Remove excess, unreacted DBCO-linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Protocol for Copper-Free Click Chemistry (SPAAC) Reaction

This protocol describes the reaction of the DBCO-conjugated protein with an azide-modified molecule.

Materials:

-

DBCO-conjugated protein (from the previous protocol)

-

Azide-modified molecule (e.g., a fluorescent dye, biotin, or a small molecule drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the DBCO-conjugated protein and the azide-modified molecule in the reaction buffer.

-

Combine the two solutions. A 1.5 to 3-fold molar excess of the azide-modified molecule over the DBCO-conjugated protein is often used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift) or mass spectrometry.

-

-

Purification (if necessary):

-

If one of the reactants was used in excess, it can be removed by a suitable purification method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the conjugated molecules.

-

Mandatory Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates the two-step experimental workflow for conjugating a molecule of interest to a protein using this compound.

Caption: Workflow for protein bioconjugation using this compound.

Signaling Pathway: Visualizing EGFR Trafficking and Degradation

DBCO-conjugated molecules can be used to study the trafficking and degradation of cell surface receptors, which is a key aspect of signal transduction regulation. For instance, an antibody or an aptamer targeting the Epidermal Growth Factor Receptor (EGFR) can be functionalized with a DBCO-PEG linker and subsequently labeled with a fluorescent dye via click chemistry. This allows for the visualization of EGFR internalization and its transport to lysosomes for degradation upon ligand binding.

The following diagram illustrates this process.

Caption: Visualization of EGFR trafficking and degradation using a DBCO-labeled antibody.

Logical Relationship: The Principle of Bioorthogonal Labeling

The utility of this compound in bioconjugation is rooted in the principle of bioorthogonality. This concept describes a chemical reaction that can occur within a living system without interfering with native biological processes. The strain-promoted azide-alkyne cycloaddition (SPAAC) between a DBCO group and an azide group is a prime example of a bioorthogonal reaction.

Caption: The principle of bioorthogonal chemistry with DBCO and azide groups.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation, drug development, and chemical biology. Its bifunctional nature, combined with the biocompatibility of copper-free click chemistry, enables the straightforward and efficient labeling and modification of a wide range of biomolecules. The inclusion of a PEG8 spacer enhances the physicochemical properties of the resulting conjugates, making this linker particularly well-suited for applications in aqueous environments and in vivo. By understanding the core principles and experimental protocols outlined in this guide, researchers can effectively harness the potential of this compound to advance their scientific endeavors.

References

An In-depth Technical Guide to the Chemical Compatibility of DBCO-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility and stability of Dibenzocyclooctyne-Poly(ethylene glycol)8-acid (DBCO-PEG8-acid). Understanding the chemical tolerances of this versatile linker is critical for its successful application in bioconjugation, drug delivery, and materials science. This document outlines its stability under various conditions, compatibility with common laboratory reagents, and provides detailed experimental protocols for in-house validation.

Introduction to this compound

This compound is a bifunctional linker that incorporates three key chemical motifs:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and bioorthogonal, copper-free click chemistry reactions with azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is prized for its high specificity and biocompatibility.

-

Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the hydrophilicity and aqueous solubility of the molecule. The PEG linker also provides a flexible spacer arm, which can mitigate steric hindrance during conjugation.

-

Carboxylic Acid (-COOH): A terminal functional group that allows for covalent conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond, typically requiring activation with reagents like EDC and NHS.

Physicochemical Properties

A summary of the general physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C38H52N2O12 | [1] |

| Molecular Weight | 728.8 g/mol | [1] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage Conditions | Solid: -20°C, protected from light and moisture. Stock Solutions (in anhydrous DMSO/DMF): -20°C (avoid repeated freeze-thaw cycles) | [2] |

Chemical Compatibility and Stability

The stability of this compound is primarily dictated by the chemical reactivity of the DBCO group and the amide bond that would be formed from the carboxylic acid. The PEG8 linker is generally considered chemically inert under typical bioconjugation conditions.

pH Stability

The DBCO group is known to be sensitive to strongly acidic conditions, which can lead to its degradation and loss of reactivity towards azides. The carboxylic acid and the resulting amide bond are generally stable at neutral to moderately basic pH but can be susceptible to hydrolysis under strongly acidic or basic conditions.

Table 1: Expected Stability of DBCO-PEG Moiety at Various pH and Temperature Conditions

| pH | Temperature | Incubation Time | Expected % Remaining | Remarks | Source(s) |

| < 5.0 | 25°C | 24 hours | < 85-90% | Acid-mediated degradation of the DBCO ring is a significant concern. | |

| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal condition for short-term storage of working solutions. | |

| 7.4 (PBS) | 25°C | 24 hours | 90-95% | Generally stable for typical reaction times at room temperature. | |

| 7.4 (PBS) | 37°C | 24 hours | 80-85% | Degradation is accelerated at physiological temperature. | |

| > 8.5 | 25°C | 24 hours | 90-95% | The DBCO group is generally stable, but the risk of hydrolysis for activated esters or formed amide bonds increases. |

Note: Data is based on a DBCO-PEG4 analog and should be considered as a guideline. For critical applications, specific stability testing is recommended.

Compatibility with Common Reagents

Table 2: Chemical Compatibility Summary

| Reagent Class | Reagent Examples | Compatibility | Remarks | Source(s) |

| Reducing Agents | DTT, β-mercaptoethanol | Caution | While DBCO itself is not directly reduced, these agents can reduce its reaction partner, azide (B81097). This can lead to low yields in click chemistry reactions. | |

| TCEP | Compatible | TCEP is generally more compatible with azide chemistry than thiol-based reducing agents. | ||

| Glutathione (GSH) | Limited | DBCO has a reported half-life of approximately 71 minutes in the presence of glutathione, a common intracellular antioxidant. | ||

| Denaturants | Urea (B33335), Guanidinium HCl | Likely Compatible | No direct incompatibility reported. However, the impact on reaction kinetics and protein conformation should be considered. | |

| Detergents | SDS, Triton X-100, Tween-20 | Likely Compatible | Non-ionic detergents are generally well-tolerated. Ionic detergents like SDS may affect protein conformation and subsequent conjugation efficiency. | |

| Amine-containing Buffers | Tris, Glycine | Incompatible with Carboxylic Acid Activation | These buffers contain primary amines that will compete with the target molecule for reaction with the activated carboxylic acid (e.g., NHS ester). | |

| Azide-containing Buffers | Sodium Azide (NaN3) | Incompatible | Azides will react with the DBCO group, consuming the reagent. |

Signaling Pathways and Experimental Workflows

General Bioconjugation Strategy

The dual functionality of this compound allows for a two-step sequential or a one-pot conjugation strategy, depending on the target molecules. A common workflow is the conjugation to a protein via the carboxylic acid, followed by a click reaction to an azide-modified molecule.

Caption: Workflow for protein bioconjugation using this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and optimizing reaction conditions.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol for EDC/NHS Activation and Protein Conjugation

This protocol describes the conjugation of this compound to primary amines on a protein.

Materials:

-

This compound

-

Protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.

-

-

Activate Carboxylic Acid:

-

In a microcentrifuge tube, add the desired amount of this compound stock solution.

-

Add a 1.5 to 2-fold molar excess of both EDC and NHS stock solutions relative to the this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Protein Conjugation:

-

Ensure the protein solution (1-10 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Immediately add the activated DBCO-linker solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated linker. Incubate for 15 minutes.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Protocol for Assessing Chemical Compatibility by HPLC

This protocol provides a method to quantify the stability of this compound in the presence of a specific chemical reagent.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., PBS)

-

Chemical reagent to be tested (e.g., 100 mM DTT, 6 M Guanidinium HCl)

-

Reverse-Phase HPLC (RP-HPLC) with a C18 column

-

UV Detector (set to monitor DBCO absorbance, ~309 nm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare Test Solution:

-

Prepare the test buffer by dissolving the chemical reagent of interest at the desired concentration in the aqueous buffer.

-

Dilute the this compound stock solution 1:100 into the test buffer to a final concentration of 100 µM. Mix thoroughly.

-

-

Timepoint Zero (T=0): Immediately after mixing, inject a 20 µL aliquot of the test solution onto the RP-HPLC. This serves as the baseline measurement.

-

Incubation: Incubate the remaining test solution at a controlled temperature (e.g., 25°C).

-

Collect Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), inject another 20 µL aliquot onto the HPLC.

-

HPLC Analysis:

-

Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from potential degradation products.

-

Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

-

-

Data Analysis:

-

Integrate the peak area of the intact compound for each timepoint.

-

Calculate the percentage remaining at each timepoint relative to the T=0 peak area.

-

Plot the percentage of remaining this compound against time to determine the degradation kinetics (e.g., half-life) under the tested conditions.

-

Conclusion

This compound is a powerful and versatile linker for bioconjugation. Its utility is maximized when its chemical compatibility is well understood. It exhibits good stability in neutral to slightly basic aqueous buffers but is susceptible to degradation under strongly acidic conditions. Care must be taken when using certain additives, particularly thiol-based reducing agents and amine-containing buffers. For critical applications, it is strongly recommended that researchers perform in-house compatibility and stability studies using the protocols outlined in this guide to ensure optimal performance in their specific experimental context.

References

Navigating the Stability and Storage of DBCO-PEG8-Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, enabling precise and efficient copper-free click reactions for applications ranging from bioconjugation and drug delivery to materials science. Among these, DBCO-PEG8-acid offers a valuable combination of a highly reactive DBCO moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for versatile conjugation to amine-containing molecules.[1] However, to ensure the success and reproducibility of experiments utilizing this powerful linker, a thorough understanding of its stability and optimal storage conditions is paramount.

This technical guide provides a comprehensive overview of the stability of this compound under various conditions, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Core Stability Profile of this compound

The stability of this compound is primarily dictated by the reactivity of the strained alkyne within the DBCO group. While the PEG8 spacer and the terminal carboxylic acid are generally stable under typical bioconjugation conditions, the DBCO moiety is susceptible to degradation under certain environmental stresses, including pH, temperature, and the presence of oxidizing agents.

General Storage Recommendations

For optimal long-term stability, this compound should be stored as a solid at -20°C in a sealed container, protected from light and moisture.[1][2][3][4] When preparing solutions, it is crucial to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to maintain the reactivity of the DBCO group. Stock solutions in anhydrous DMSO can be stored at -20°C for several days to a few months; however, it is highly recommended to prepare aqueous working solutions fresh for each experiment to minimize degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | |

| Storage Form | Solid | |

| Storage Container | Sealed, protected from light and moisture | |

| Handling Solvents | Anhydrous DMF or DMSO | |

| Aqueous Solutions | Prepare fresh before use |

Table 1: Recommended Storage and Handling Conditions for this compound

Impact of Environmental Factors on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, data from the closely related compound, DBCO-NHCO-PEG4-acid, provides valuable insights into the expected stability profile. The following table summarizes the stability of this related compound under various pH and temperature conditions, which can serve as a useful guideline for experiments with this compound.

| pH | Temperature (°C) | Incubation Time (hours) | Remaining Intact Compound (%) | Key Considerations |

| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |

| 7.4 (PBS) | 4 | 48 | >95% | Optimal condition for short-term storage of working solutions. |

| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability at room temperature for typical reaction times. |

| 7.4 (PBS) | 37 | 24 | 80 - 85% | Increased temperature accelerates degradation. |

| 8.5 | 25 | 24 | 90 - 95% | Generally stable, though higher pH can increase the hydrolysis rate of other functional groups if present. |

Table 2: Illustrative Aqueous Stability of a DBCO-PEG-Acid Linker (Data for DBCO-NHCO-PEG4-acid)

pH Sensitivity

The DBCO group is sensitive to acidic conditions (pH < 5), which can lead to its rearrangement and degradation. Therefore, strongly acidic environments should be avoided during reactions and purification steps. The compound exhibits good stability in buffers with a pH range of 6 to 9, which is typical for most bioconjugation reactions.

Temperature Effects

As with most chemical compounds, higher temperatures accelerate the degradation of this compound, particularly in aqueous solutions. While short incubations at room temperature or 37°C are generally acceptable for reaction protocols, prolonged exposure should be avoided to maximize the yield of the desired conjugate. For storage of aqueous solutions for a few hours, 4°C is recommended.

Oxidation

The strained alkyne of the DBCO moiety is susceptible to oxidation. Exposure to strong oxidizing agents should be avoided. Studies on DBCO-modified oligonucleotides have shown that iodine, a common oxidizing agent in DNA synthesis, can cleave the DBCO group. While not a typical reagent in bioconjugation, this highlights the sensitivity of the DBCO group to certain oxidative conditions.

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for troubleshooting and optimizing experiments.

Caption: Potential Degradation Pathways for the DBCO Moiety.

Experimental Protocol: Assessing the Aqueous Stability of this compound via HPLC

This protocol provides a detailed methodology for quantifying the stability of this compound in a specific aqueous buffer over time. This allows researchers to determine the degradation kinetics under their specific experimental conditions.

Caption: Experimental Workflow for Aqueous Stability Assessment.

Objective: To determine the rate of degradation of this compound in an aqueous solution over time.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

UV Detector (set to monitor DBCO absorbance at approximately 309 nm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Thermostated incubator or water bath

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice (e.g., PBS at 37°C) to a final concentration of 100 µM. Mix thoroughly.

-

Timepoint Zero (T=0): Immediately inject a defined volume (e.g., 20 µL) of the working solution onto the RP-HPLC system. This serves as your baseline measurement.

-

Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).

-

Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another aliquot of the same volume onto the HPLC.

-

HPLC Analysis: Use a suitable gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any potential degradation products.

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

-

Integrate the area of this peak for each timepoint.

-

Calculate the percentage of intact compound remaining at each timepoint relative to the peak area at T=0.

-

Plot the percentage of remaining compound against time to determine the degradation kinetics and half-life under the tested conditions.

-

By adhering to the recommended storage and handling conditions and understanding the factors that influence the stability of this compound, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible results in their bioconjugation and drug development endeavors. For critical applications, performing an in-house stability test using the protocol provided is strongly recommended to validate stability under specific experimental conditions.

References

An In-depth Technical Guide to the Principle of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a premier bioorthogonal reaction, it enables the specific covalent ligation of molecules in complex biological environments without the need for cytotoxic metal catalysts.[1] This guide provides a comprehensive overview of the core principles of SPAAC, its reaction kinetics, key applications, and detailed experimental protocols. The central tenet of SPAAC is the use of strained cyclooctynes, which possess high intrinsic energy that dramatically accelerates the cycloaddition reaction with azides, allowing it to proceed rapidly and with high specificity under physiological conditions.[1][2]

Core Principles and Mechanism

SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a powerful class of reactions that form five-membered heterocyclic rings.[] Unlike the well-known Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is a metal-free process, a critical advantage for in vivo applications where copper toxicity is a concern.[1]

2.1 The Driving Force: Ring Strain

The reaction's driving force is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes. This strain, resulting from the deformation of the ideal 180° bond angle of the alkyne, substantially lowers the activation energy for the [3+2] cycloaddition with an azide (B81097). The release of this ring strain upon formation of the stable, aromatic triazole ring provides a strong thermodynamic driving force for the reaction.

2.2 Reaction Mechanism

The mechanism is a concerted [3+2] cycloaddition where the azide functions as a 1,3-dipole and the strained alkyne acts as the dipolarophile. This process proceeds through a single transition state to form a stable triazole linkage, covalently connecting the two molecules.

2.3 Bioorthogonality

A key feature of SPAAC is its bioorthogonality. Both the azide and the strained alkyne functional groups are essentially absent in biological systems and are non-reactive with native functional groups like amines, thiols, or hydroxyls. This exquisite selectivity ensures that the ligation occurs exclusively between the intended molecular partners, even within the complexity of living cells.

Quantitative Data: Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter, typically described by a second-order rate constant (k). The structure of the cyclooctyne (B158145) has the most significant impact on this rate. Rational design has led to the development of various cyclooctynes with vastly different kinetics, allowing researchers to tailor the reaction speed to their specific application.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Key Features |

| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 0.57 | Small, hydrophilic, but moderately reactive. |

| Dibenzocyclooctynol | DIBO | ~0.3 - 0.7 | Good reactivity and possesses a handle for further functionalization. |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | High reactivity and stability; widely used for rapid labeling. |

| Azadibenzocyclooctyne | DIBAC / ADIBO | ~0.3 - 2.5 | Electron-deficient alkyne with high reactivity. |

| Biarylazacyclooctynone | BARAC | ~0.9 - 3.1 | Among the fastest cyclooctynes, but synthesis is more complex. |

Note: Rate constants are approximate and can vary based on the specific azide, solvent, and temperature.

Applications in Research and Drug Development

The mild conditions, high specificity, and catalyst-free nature of SPAAC have led to its widespread adoption across various scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): SPAAC is instrumental for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This precise control over the drug-to-antibody ratio (DAR) results in more homogeneous ADC populations with improved therapeutic indices.

-

Molecular Imaging and Diagnostics: Biomolecules, from proteins to glycans, can be metabolically labeled with azides and subsequently tagged with cyclooctyne-bearing imaging agents (e.g., fluorophores, PET tracers) for in vivo tracking and visualization.

-

Bioconjugation and Proteomics: SPAAC is used to label proteins, lipids, and nucleic acids without disrupting biological processes. This enables applications such as identifying protein-protein interactions, tracking post-translational modifications, and enriching specific classes of biomolecules from complex lysates.

-

Materials Science and Surface Functionalization: The robust and stable triazole linkage formed by SPAAC is used to create novel biomaterials, hydrogels, and functionalized surfaces for cell culture and diagnostic arrays.

Experimental Protocols

The following sections provide generalized protocols for the application of SPAAC in a research setting. Optimization is often required for specific biomolecules and probes.

5.1 Protocol 1: Labeling of an Azide-Modified Protein with a DBCO Probe

This protocol describes a general method for conjugating a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin) to a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein (1-5 mg/mL in an amine-free, azide-free buffer like PBS, pH 7.4).

-

DBCO-functionalized probe (e.g., DBCO-NHS ester for initial antibody labeling, or DBCO-dye for reaction with an azide-protein).

-

Anhydrous DMSO or DMF for dissolving the DBCO probe.

-

Purification system: Desalting column (e.g., Zeba™ Spin), size-exclusion chromatography (SEC), or dialysis cassette.

-

Characterization equipment: SDS-PAGE, UV-Vis spectrophotometer, Mass Spectrometer.

Procedure:

-

Reagent Preparation:

-

Ensure the azide-modified protein is in a suitable buffer at a known concentration.

-

Prepare a stock solution of the DBCO probe (e.g., 1-10 mM) in anhydrous DMSO immediately before use.

-

-

Initiate Reaction:

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

While gently mixing, add the DBCO probe stock solution to achieve a 5- to 20-fold molar excess over the protein. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.

-

-

Incubation:

-

Incubate the reaction mixture for 4 to 12 hours at room temperature or 4°C. For highly reactive cyclooctynes and higher concentrations, shorter incubation times (1-4 hours) may be sufficient.

-

-

Purification:

-

Remove unreacted DBCO probe and byproducts using a desalting column for rapid buffer exchange or size-exclusion chromatography for higher resolution purification. Dialysis against PBS can also be used for larger volumes.

-

-

Characterization:

-

SDS-PAGE: Confirm successful conjugation by observing a shift in the molecular weight of the protein. If a fluorescent DBCO-dye was used, the gel can be imaged to confirm labeling.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): Determine the precise mass of the conjugate to confirm the degree of labeling.

-

UV-Vis Spectroscopy: Quantify the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the chromophore of the DBCO probe (e.g., ~309 nm for DBCO).

-

5.2 Protocol 2: Metabolic Labeling of Cell-Surface Glycans

This protocol enables the visualization of glycans on living cells by metabolically incorporating an azide-containing sugar, followed by SPAAC ligation with a DBCO-fluorophore.

Materials:

-

Adherent or suspension cells in culture.

-

Azide-modified sugar precursor (e.g., Ac₄ManNAz for sialic acid labeling).

-

DBCO-fluorophore.

-

Cell culture medium, PBS, and imaging instrumentation (fluorescence microscope or flow cytometer).

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add the azide-sugar precursor (e.g., 25-50 µM Ac₄ManNAz) to the culture medium.

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide into cell-surface glycans.

-

-

SPAAC Reaction:

-

Wash the cells twice with warm PBS to remove unincorporated azide-sugar.

-

Prepare a solution of the DBCO-fluorophore in pre-warmed culture medium (e.g., 20-50 µM).

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Imaging:

-

Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has solidified its position as a cornerstone of bioorthogonal chemistry. Its high efficiency, selectivity, and biocompatibility have enabled breakthroughs in drug development, diagnostics, and fundamental biology. For researchers and drug development professionals, a thorough understanding of the principles of SPAAC, the kinetics of different cyclooctynes, and robust experimental protocols is essential for leveraging this powerful technology to its full potential.

References

In-Depth Technical Guide to the Safety and Handling of DBCO-PEG8-acid

This guide provides comprehensive safety and handling information for DBCO-PEG8-acid, a bifunctional linker used in bioconjugation, drug delivery, and materials science. The information is intended for researchers, scientists, and professionals in drug development. It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the safety information presented here is largely based on the SDS for the closely related compound, DBCO-PEG8-NHS ester, due to their structural similarity.

Hazard Identification and Classification

This compound should be handled with care, assuming a hazard profile similar to its N-hydroxysuccinimide ester counterpart. Based on the classification for DBCO-PEG8-NHS ester, the following hazards are anticipated[1]:

GHS Classification:

-

Acute Toxicity, Oral (Category 4) [1]

-

Skin Corrosion/Irritation (Category 2) [1]

-

Serious Eye Damage/Eye Irritation (Category 2A) [1]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) [1]

GHS Label Elements:

-

Pictogram:

-

Exclamation mark

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P330

-

Storage: P403+P233, P405

-

Disposal: P501

-

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C38H52N2O12 | |

| Molecular Weight | 728.8 g/mol | |

| Purity | ≥95% to 98% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Appearance | Not specified (likely a solid) | |

| Storage Temperature | -20°C |

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, a lab coat, and closed-toe shoes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

When preparing solutions, use anhydrous solvents such as DMF or DMSO to maintain reactivity.

Storage

-

Store in a tightly sealed container at -20°C.

-

Protect from light and moisture.

-

Stable under recommended storage conditions.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

-

Use personal protective equipment.

-

Avoid dust formation.

-

Ensure adequate ventilation.

-

Do not let the product enter drains.

-

For solids, pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.

-

For solutions, absorb with an inert material (e.g., vermiculite, dry sand, earth) and place in a chemical waste container.

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. | |

| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

General Bioconjugation Protocol with this compound

This protocol outlines a general procedure for a copper-free click chemistry reaction. Researchers should adapt this protocol based on their specific experimental requirements.

-

Reagent Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a stock solution of the desired concentration in an anhydrous solvent such as DMSO or DMF.

-

-

Reaction Setup:

-

In a suitable reaction vessel, combine the azide-containing molecule with the this compound solution.

-

The reaction is typically carried out in a buffer with a pH range of 4-9.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 4°C.

-

Reaction times can vary from 1 to 24 hours.

-

-

Purification:

-

Following the reaction, the conjugate can be purified using standard techniques such as dialysis, size exclusion chromatography, or HPLC.

-

Visual Workflows

The following diagrams illustrate key safety and experimental workflows.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG8-acid in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for targeted cancer therapy. These complex molecules combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug, connected by a chemical linker. The linker is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and the efficiency of drug release.

This document provides detailed application notes and protocols for the use of DBCO-PEG8-acid, a heterobifunctional linker, in the synthesis of ADCs. This linker features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a carboxylic acid for conjugation to the antibody. The use of this compound offers a robust and efficient method for the development of next-generation ADCs with improved therapeutic profiles.[1][2]